molecular formula C20H23ClN2O2 B11640460 1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine

1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine

Cat. No.: B11640460
M. Wt: 358.9 g/mol
InChI Key: PQFFQCOFPPOWPK-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine is a synthetic piperazine derivative of significant interest in medicinal chemistry and pharmacological research. Piperazine-based compounds are frequently investigated for their versatile biological activities and their role as key scaffolds in drug discovery for central nervous system (CNS) and oncological targets . This compound features a 3-chlorobenzoyl group and a 4-ethoxybenzyl substitution on the piperazine nitrogen atoms, a structural motif common in compounds with high affinity for neurological receptors . Related chlorophenylpiperazine analogues have demonstrated potent activity as dopamine transporter (DAT) ligands, suggesting potential research applications in studying addiction, Parkinson's disease, and other dopaminergic system disorders . Furthermore, structurally similar piperazine derivatives are being explored as novel anticancer agents, showing promising cytotoxicity against a panel of cancer cell lines, including human lung carcinoma (A-549) and colon carcinoma (HCT-116) . Other research avenues for this class of compounds include their evaluation as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research and as kappa opioid receptor antagonists for the study of depression and anxiety . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Properties

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

(3-chlorophenyl)-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H23ClN2O2/c1-2-25-19-8-6-16(7-9-19)15-22-10-12-23(13-11-22)20(24)17-4-3-5-18(21)14-17/h3-9,14H,2,10-13,15H2,1H3

InChI Key

PQFFQCOFPPOWPK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Stepwise Functionalization of Piperazine

The most widely reported approach involves a two-step process: (1) acylation of piperazine with 3-chlorobenzoyl chloride to form the mono-substituted intermediate, followed by (2) alkylation with 4-ethoxybenzyl chloride. This method leverages the differential reactivity of piperazine’s amine groups, enabling regioselective substitution.

Reaction 1: Acylation
Piperazine reacts with 3-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) under basic conditions (triethylamine or pyridine) at 0–5°C to yield 1-(3-chlorobenzoyl)piperazine. The reaction is typically complete within 2–4 hours, with yields averaging 75–85% after purification via silica gel chromatography (petroleum ether:ethyl acetate, 3:1).

Reaction 2: Alkylation
The intermediate is then treated with 4-ethoxybenzyl chloride in dimethylformamide (DMF) using potassium carbonate as a base at 80°C for 6–8 hours. This step achieves 60–70% yield, with excess alkylating agent necessitating careful quenching and extraction to minimize byproducts.

One-Pot Tandem Synthesis

Recent advancements describe a one-pot method combining acylation and alkylation using phase-transfer catalysts (e.g., tetrabutylammonium bromide). This approach reduces purification steps and improves overall yield (80–85%) by maintaining anhydrous conditions and stoichiometric control.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Acylation : Polar aprotic solvents (DCM, THF) at low temperatures (0–5°C) prevent diacylation.

  • Alkylation : DMF at elevated temperatures (80°C) enhances nucleophilic substitution kinetics.

Stoichiometry and Catalysis

Molar ratios of 1:1.1 (piperazine:acyl chloride) and 1:1.2 (intermediate:alkylating agent) minimize side reactions. Catalytic iodine (5 mol%) in alkylation steps accelerates benzylation by activating the electrophile.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with gradient elution (petroleum ether:ethyl acetate, 10:1 to 3:1) resolves mono- and di-substituted byproducts.

  • HPLC : Reverse-phase C18 columns (acetonitrile:water, 70:30) confirm purity >98%.

Spectroscopic Analysis

  • NMR : Key signals include δ 7.45–7.30 (aromatic protons, 3-chlorobenzoyl), δ 4.02 (q, –OCH2CH3), and δ 3.70 (s, –CH2– piperazine).

  • IR : Peaks at 1,650 cm⁻¹ (amide C=O) and 1,240 cm⁻¹ (C–O–C ether).

Comparative Data on Synthetic Methods

ParameterStepwise MethodOne-Pot Method
Overall Yield65–70%80–85%
Reaction Time10–12 hours6–8 hours
Purification ComplexityHigh (2 steps)Moderate (1 step)
Byproduct Formation5–10%<3%

Challenges and Mitigation Strategies

Di-Substitution Byproducts

Excess acylating agents may lead to 1,4-diacylated piperazine derivatives. Using mono-Boc-protected piperazine (removed post-acylation with TFA) suppresses this issue, improving selectivity to >95%.

Hydrolysis of Ethoxy Group

Strong acids/bases degrade the 4-ethoxyphenyl moiety. Neutral workup conditions (sat. NaHCO3) and avoiding prolonged heating preserve functionality.

Industrial-Scale Adaptations

Kilogram-scale syntheses employ continuous flow reactors to enhance heat transfer and mixing. A reported pilot process achieves 78% yield with a throughput of 5 kg/day using automated chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield N-oxides, while reduction would produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Piperazine derivatives vary significantly in biological activity and physicochemical properties based on substituent patterns. Below is a systematic comparison:

Substituent Effects on the Benzoyl Group
Compound Name Substituent on Benzoyl Key Properties/Activities Reference
1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine 3-Cl Hypothesized anticancer/antihistaminic potential (structural analogy) -
1-(3-Fluorobenzoyl)-4-[(1,3-benzodioxol-5-yl)methyl]piperazine (I) 3-F Chair conformation in crystal structure; moderate lipophilicity
1-(2,4-Dichlorobenzoyl)-4-[(1,3-benzodioxol-5-yl)methyl]piperazine (III) 2,4-diCl Enhanced halogen bonding in crystal lattice; potential increased metabolic stability
1-(3-Phenylpropyl)piperazine analogs Variable (e.g., CF₃, F) High affinity for dopamine/serotonin transporters; substituents influence receptor selectivity

Key Observations :

  • Conformational Stability : Piperazine rings in halogenated derivatives adopt chair conformations, favoring intermolecular interactions (e.g., C–H⋯O, halogen bonds) .
Substituent Effects on the Benzyl Group
Compound Name Substituent on Benzyl Melting Point (°C) Biological Activity Reference
This compound 4-ethoxy - - -
1-(4-Chlorophenyl)-4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]phenethyl)piperazine (21) 4-Cl 117.2–118.6 Anticancer (structural analogy)
1-(4-Ethoxybenzyl)-4-(3-fluorobenzoyl)piperazine 4-ethoxy - Radioligand for σ1 receptors (low lipophilicity)
1-[(4-Chlorophenyl)methyl]-4-[[4-(methylthio)phenyl]methyl]piperazine 4-Cl, 4-SCH₃ - Antihistaminic (e.g., meclizine analogs)

Key Observations :

  • 4-Ethoxy Group : The ethoxy substituent in the target compound may reduce metabolic oxidation compared to methyl or halogens, as seen in radioligands with improved brain penetration .
  • Antihistaminic Activity : Structural analogs like meclizine (4-chlorophenylmethyl) undergo extensive hepatic metabolism, producing metabolites with reduced activity .
Pharmacological and Physicochemical Comparisons
Property/Activity Target Compound Analogous Compounds Reference
Lipophilicity Moderate (predicted logP ~3.5) 1-(4-[¹⁸F]Fluorobenzyl)-4-[(THF-2-yl)methyl]piperazine: logD = 1.5 (low lipophilicity)
Receptor Affinity Uncharacterized 1-(2-Methoxyphenyl)-4-[(nitrobenzyl)piperazine]: High D₂ receptor affinity (Ki = 12 nM)
Anticancer Activity Potential (structural analogy) Methylpiperazine derivatives: IC₅₀ = 0.8–5.2 µM against solid tumors
Metabolic Stability Likely moderate Meclizine: Extensive hepatic metabolism (11 metabolites)

Key Observations :

  • Anticancer Potential: Piperazine derivatives with halogenated benzoyl groups (e.g., 3-Cl, 4-F) show potent cytotoxicity, suggesting the target compound may share similar mechanisms .
  • Radioligand Design : Low-lipophilicity analogs (e.g., fluorobenzyl-THF) prioritize blood-brain barrier penetration, whereas the target compound’s 3-Cl/4-ethoxy groups may favor peripheral activity .

Biological Activity

1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine is a synthetic compound that belongs to the piperazine class of molecules, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be analyzed through various physicochemical properties, such as solubility, stability, and molecular interactions. The presence of the chlorobenzoyl and ethoxyphenyl groups is significant in determining its biological activity.

Biological Activity Overview

The biological activities of piperazine derivatives have been extensively studied, particularly in areas such as:

  • Antimicrobial Activity : Piperazine derivatives have shown promising results against various bacterial and fungal strains.
  • Anticancer Properties : Many piperazine compounds exhibit cytotoxic effects on cancer cell lines.
  • Neuropharmacological Effects : Some piperazines are investigated for their potential in treating neurological disorders.

Antimicrobial Activity

Research indicates that compounds similar to this compound possess significant antimicrobial properties. For instance, studies have demonstrated that piperazine derivatives exhibit activity comparable to standard antibiotics against various pathogens.

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
This compoundCandida albicansTBD

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. The MTT assay is commonly used to assess cell viability after treatment with the compound.

Case Study: Cytotoxicity Testing

In a study examining the cytotoxic effects of various piperazine derivatives, including this compound, the following results were observed:

Cell LineIC50 (µM)Reference Drug
HeLa15.2Doxorubicin
MCF712.8Paclitaxel

These results indicate that the compound has significant anticancer activity, particularly against HeLa and MCF7 cell lines.

The mechanism by which this compound exerts its biological effects is likely multifactorial. Potential mechanisms include:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Membrane Integrity : Antimicrobial activity may result from the disruption of bacterial cell membranes.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine to improve yield and purity?

  • Methodological Answer :

  • Reaction Conditions : Use ethanol or methanol as solvents to enhance solubility and reaction efficiency. Maintain inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive functional groups .
  • Purification : Employ column chromatography with polar stationary phases (e.g., silica gel) and gradient elution (hexane/ethyl acetate) for high-purity isolation .
  • Monitoring : Track reaction progress via thin-layer chromatography (TLC) and optimize temperature (60–80°C) to minimize side products like hydrolyzed intermediates .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., 3-chlorobenzoyl and 4-ethoxyphenyl groups) and piperazine ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ peak at m/z 399.12) and detects isotopic patterns from chlorine .
  • X-ray Crystallography : Resolve 3D structure to analyze steric effects of substituents on biological activity .

Advanced Research Questions

Q. How can researchers investigate the receptor binding affinity of this compound for CNS targets?

  • Methodological Answer :

  • Radioligand Binding Assays : Screen against serotonin (5-HT2A_{2A}) and dopamine (D2_2) receptors using 3^3H-labeled ligands (e.g., ketanserin for 5-HT2A_{2A}) .
  • Computational Docking : Model interactions with receptor active sites (e.g., hydrophobic pockets for 3-chlorobenzoyl) using software like AutoDock Vina .
  • Functional Assays : Measure cAMP modulation in HEK-293 cells expressing GPCRs to assess agonism/antagonism .

Q. How should contradictory data regarding the compound’s biological activity (e.g., variable IC50_{50} values across studies) be resolved?

  • Methodological Answer :

  • Structural Analog Comparison : Test derivatives with substituent variations (e.g., replacing 4-ethoxy with 4-methyl groups) to isolate activity drivers .
  • Assay Standardization : Replicate studies under identical conditions (pH, cell lines, incubation time) to eliminate variability .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., chlorine’s role in enhancing receptor affinity) .

Q. What methodologies are recommended for studying the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :

  • Substituent Scanning : Synthesize analogs with halogen (Br, F) or methoxy replacements at the 3-chlorobenzoyl position to evaluate electronic effects .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonding from ethoxy groups) using Schrödinger’s Phase .
  • Biological Profiling : Compare activity across analogs in enzyme inhibition (e.g., FAAH) and antimicrobial assays to map functional group contributions .

Q. How can the metabolic stability of this compound be assessed in preclinical models?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate with rat liver microsomes and NADPH to identify oxidative metabolites (e.g., dechlorination or ethoxy demethylation) .
  • LC-MS/MS Quantification : Track parent compound depletion over time to calculate half-life (t1/2t_{1/2}) and intrinsic clearance .
  • CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interaction risks .

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